2-Chloro-4-methyl-6-nitroaniline
Overview
Description
2-Chloro-4-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid powder in physical form . The compound is also known by other names such as 2-Amino-3-chloro-5-nitrotoluene and 4-Amino-3-chloro-5-methylnitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7ClN2O2 . The compound has a molecular weight of 186.6 .Physical and Chemical Properties Analysis
This compound is a yellow to dark yellow crystalline powder . It has a boiling point of 344.6±37.0 °C (Predicted), a density of 1.4800 (rough estimate), and a refractive index of 1.5560 (estimate) .Scientific Research Applications
Environmental Impact and Degradation
- Anaerobic Degradation: 2-Chloro-4-methyl-6-nitroaniline, a nitroaromatic compound used industrially and agriculturally, poses environmental challenges. It can be degraded anaerobically by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains use it as their sole carbon and nitrogen source under anaerobic conditions. The degradation efficiency increases significantly in a mixed culture of these microbes due to their cooperative interactions (Duc, 2019).
Chemical Separation and Analysis
- Separation Techniques: There are established methods for the separation of similar compounds like 2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline. These methods involve hydrochloric salt mixtures and treatments with water and aqueous ammonia, achieving high purity levels (Huang Xin-quan, 2003).
Structural and Theoretical Studies
- Crystal Structural Analysis: The crystal structures of salts derived from this compound have been analyzed, providing insights into their molecular arrangements and interactions. This includes studies on hydrogen bonding patterns and weak interactions involving the nitro group (Medviediev & Daszkiewicz, 2021).
Biodegradation Pathways
- Aerobic Degradation Pathway: The aerobic biodegradation pathway of this compound has been elucidated, showcasing its transformation into various metabolites by bacteria like Rhodococcus sp. This process involves the stoichiometric removal of nitro groups and other molecular changes, offering insights into potential environmental remediation techniques (Khan et al., 2013).
Solubility and Thermodynamics
- Solubility Studies: Research on the solubility of related compounds like 2-Chloro-5-nitroaniline in various solvents has been conducted, providing essential data for their purification and application in different chemical processes. This includes correlations with thermodynamic models and evaluations under different temperatures (Xu & Jian Wang, 2019).
Synthesis and Manufacturing
- Synthesis Techniques: There are various methods for synthesizing compounds like 2-Methyl-6-nitroaniline, which is structurally similar to this compound. These methods involve processes like acetylation, nitration, and hydrolysis, essential for producing high-purity products for industrial use (Wang Ya-zhen, 2008).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXUJYWOKLTNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203109 | |
Record name | 2-Chloro-6-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-33-8 | |
Record name | 2-Chloro-4-methyl-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitro-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5465-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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